N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the protection of the amino groups using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture of the amine and di-tert-butyl dicarbonate in a solvent like tetrahydrofuran (THF) at around 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Oxalyl Chloride: Used in mild deprotection reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine, which can then be used in further synthetic steps to create more complex molecules .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protected amino groups.
Medicinal Chemistry: Employed in the development of pharmaceuticals where protection of amino groups is necessary during synthesis.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions to occur at other functional groups without interference from the amino group .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-N’-methylethylenediamine: Another compound with a Boc-protected amine.
N-(tert-Butoxycarbonyl)-1,2-diaminoethane: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific structure, which includes both a tyrosyl and an ornithine moiety. This makes it particularly useful in peptide synthesis where these amino acid residues are required .
Properties
CAS No. |
189056-54-0 |
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Molecular Formula |
C20H31N5O6 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O6/c1-20(2,3)31-19(30)25-15(11-12-6-8-13(26)9-7-12)16(27)24-14(17(28)29)5-4-10-23-18(21)22/h6-9,14-15,26H,4-5,10-11H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)(H4,21,22,23)/t14-,15-/m0/s1 |
InChI Key |
TYTRSSKDMCQEOQ-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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